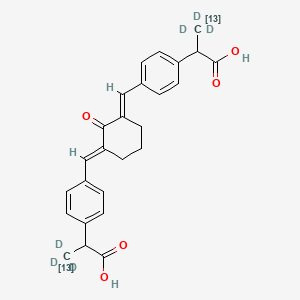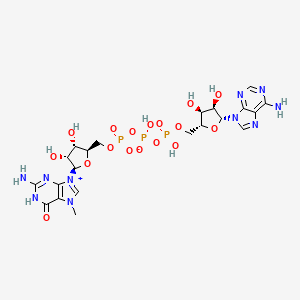
Pelubiprofen impurity 2-13C2,d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pelubiprofen impurity 2-13C2,d6 is a compound that is labeled with carbon-13 and deuterium. It is a derivative of Pelubiprofen impurity 2, which is a non-steroidal anti-inflammatory drug (NSAID). The incorporation of stable heavy isotopes such as carbon-13 and deuterium into drug molecules is a common practice in scientific research, particularly for the purpose of quantitation during the drug development process .
Méthodes De Préparation
The preparation of Pelubiprofen impurity 2-13C2,d6 involves the incorporation of carbon-13 and deuterium into the Pelubiprofen impurity 2 molecule. This can be achieved through various synthetic routes. One common method involves the use of deuterated reagents and carbon-13 labeled precursors in the synthesis process. The reaction conditions typically include controlled temperatures and the use of specific solvents to ensure the incorporation of the isotopes .
Industrial production methods for this compound are similar to those used for other isotope-labeled compounds. These methods involve large-scale synthesis using specialized equipment to handle the isotopes and ensure their incorporation into the final product. The process includes steps such as crystallization, filtration, and drying to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Pelubiprofen impurity 2-13C2,d6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of carbonyl compounds, while reduction reactions may yield alcohols.
Applications De Recherche Scientifique
Pelubiprofen impurity 2-13C2,d6 has a wide range of scientific research applications. In chemistry, it is used as a tracer for quantitation during the drug development process. The incorporation of stable isotopes such as carbon-13 and deuterium allows for the precise measurement of the compound’s pharmacokinetic and metabolic profiles .
In biology and medicine, this compound is used in studies to understand the metabolic pathways and mechanisms of action of Pelubiprofen and its derivatives. It is also used in the development of new drugs and in the assessment of drug safety and efficacy .
In industry, this compound is used in the production of pharmaceuticals and other chemical products. Its stable isotope labeling makes it a valuable tool for quality control and method validation in the manufacturing process .
Mécanisme D'action
The mechanism of action of Pelubiprofen impurity 2-13C2,d6 is similar to that of Pelubiprofen. It exerts its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition leads to the reduction of these symptoms .
The molecular targets of this compound include cyclooxygenase-1 and cyclooxygenase-2 enzymes. The inhibition of these enzymes disrupts the inflammatory pathway, leading to the therapeutic effects of the compound .
Comparaison Avec Des Composés Similaires
Pelubiprofen impurity 2-13C2,d6 is unique in its stable isotope labeling with carbon-13 and deuterium. This labeling distinguishes it from other similar compounds, such as Pelubiprofen impurity 2, which does not contain these isotopes .
Similar compounds include other isotope-labeled derivatives of Pelubiprofen, such as Pelubiprofen impurity 2-13C2 and Pelubiprofen impurity 2-d6. These compounds also incorporate stable isotopes but may differ in the specific isotopes used and their labeling patterns .
Propriétés
Formule moléculaire |
C26H26O5 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
2-[4-[(E)-[(3E)-3-[[4-(1-carboxy-2,2,2-trideuterio(213C)ethyl)phenyl]methylidene]-2-oxocyclohexylidene]methyl]phenyl]-3,3,3-trideuterio(313C)propanoic acid |
InChI |
InChI=1S/C26H26O5/c1-16(25(28)29)20-10-6-18(7-11-20)14-22-4-3-5-23(24(22)27)15-19-8-12-21(13-9-19)17(2)26(30)31/h6-17H,3-5H2,1-2H3,(H,28,29)(H,30,31)/b22-14+,23-15+/i1+1D3,2+1D3 |
Clé InChI |
MAOSFGBLSQBYHT-VVTJXYRASA-N |
SMILES isomérique |
[2H][13C](C(C(=O)O)C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C([13C]([2H])([2H])[2H])C(=O)O)/CCC2)([2H])[2H] |
SMILES canonique |
CC(C1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)C(C)C(=O)O)C2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4S,7S,9S,10S,13R,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12421588.png)




![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)


![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
